N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a pyridine ring, and an oxane ring, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been shown to interact excellently with receptors , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities , indicating that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The compound’s boiling point is predicted to be 4328±400 °C , and its density is predicted to be 1.277±0.06 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:
Thioamide Formation: The resulting amide is treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to yield the corresponding carbothioamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Various electrophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the furan ring .
Scientific Research Applications
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Another compound with a furan and pyridine ring, but with different functional groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features pyridine rings and carboxamide groups, but lacks the furan and oxane rings.
Uniqueness
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is unique due to its combination of furan, pyridine, and oxane rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(10-14-26-15-11-22)18-7-2-1-3-8-18)24-16-17-6-4-12-23-20(17)19-9-5-13-27-19/h1-9,12-13H,10-11,14-16H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCBMZFHWOJHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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